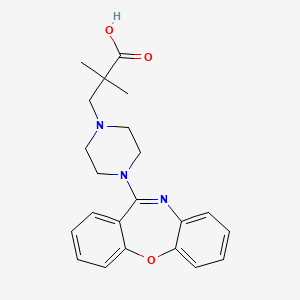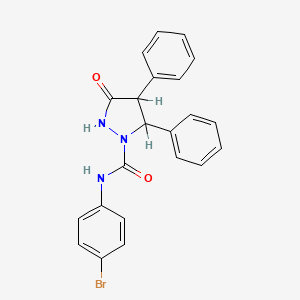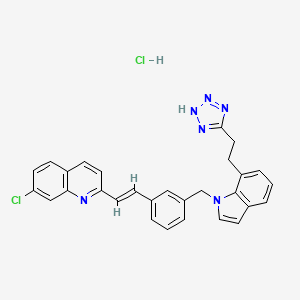![molecular formula C20H26N2O3 B1675719 3-Hydroxybutan-2-yl 6-methyl-6,11-diazatetracyclo[7.6.1.0^{2,7}.0^{12,16}]hexadeca-1(16),9,12,14-tetraene-4-carboxylate](/img/structure/B1675719.png)
3-Hydroxybutan-2-yl 6-methyl-6,11-diazatetracyclo[7.6.1.0^{2,7}.0^{12,16}]hexadeca-1(16),9,12,14-tetraene-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
LY86057 is a synthetic organic compound classified as an ergoline derivative. It is known for its high affinity for 5-HT2 receptors in various species, including pigs, squirrel monkeys, and humans. LY86057 is an antagonist of 5-HT2 receptors, making it a valuable compound in pharmacological research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of LY86057 involves the preparation of an ergoline scaffold without N1 substituents. The key steps include:
Formation of the Ergoline Core: The ergoline core is synthesized through a series of cyclization reactions.
Functional Group Modifications: Introduction of functional groups such as hydroxyl and carboxylate groups to achieve the desired structure.
Purification: The final product is purified using chromatographic techniques to ensure high purity
Industrial Production Methods
Industrial production of LY86057 follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale synthesis of the ergoline core.
Optimization of Reaction Conditions: Fine-tuning reaction conditions to maximize yield and purity.
Quality Control: Rigorous quality control measures to ensure consistency and safety of the final product
Chemical Reactions Analysis
Types of Reactions
LY86057 undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles
Major Products
The major products formed from these reactions include various ergoline derivatives with modified functional groups, enhancing their pharmacological properties .
Scientific Research Applications
LY86057 has a wide range of scientific research applications, including:
Pharmacology: Used as a tool to study 5-HT2 receptor interactions and antagonism.
Neuroscience: Investigating the role of 5-HT2 receptors in neurological disorders.
Medicinal Chemistry: Development of new therapeutic agents targeting 5-HT2 receptors.
Industrial Research: Exploring its potential in various industrial applications
Mechanism of Action
LY86057 exerts its effects by binding to 5-HT2 receptors and acting as an antagonist. This interaction blocks the receptor’s activity, leading to various physiological effects. The molecular targets include the 5-HT2 receptors, and the pathways involved are related to serotonin signaling .
Comparison with Similar Compounds
Similar Compounds
LY53857: Another ergoline derivative with N1 substituents.
LY108742: Similar to LY86057 but with higher affinity for rat 5-HT2 receptors
Uniqueness
LY86057 is unique due to its high selectivity for 5-HT2 receptors in pigs, squirrel monkeys, and humans, compared to other ergoline derivatives. This selectivity makes it a valuable compound for studying species-specific receptor interactions .
Properties
Molecular Formula |
C20H26N2O3 |
|---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
3-hydroxybutan-2-yl 7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxylate |
InChI |
InChI=1S/C20H26N2O3/c1-11(23)12(2)25-20(24)14-7-16-15-5-4-6-17-19(15)13(9-21-17)8-18(16)22(3)10-14/h4-6,9,11-12,14,16,18,21,23H,7-8,10H2,1-3H3 |
InChI Key |
GOHDSZGHAHFEHG-UHFFFAOYSA-N |
SMILES |
CC(C(C)OC(=O)C1CC2C(CC3=CNC4=CC=CC2=C34)N(C1)C)O |
Canonical SMILES |
CC(C(C)OC(=O)C1CC2C(CC3=CNC4=CC=CC2=C34)N(C1)C)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
LY86057; LY 86057; LY-86057. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S,5R,8S,11R,14S,20R)-N-[(2S)-1-amino-1-oxo-6-(propan-2-ylamino)hexan-2-yl]-2-benzyl-11-[3-(diaminomethylideneamino)propyl]-5-[(4-hydroxyphenyl)methyl]-14-(naphthalen-2-ylmethyl)-3,6,9,12,15,18,23-heptaoxo-8-[4-(propan-2-ylamino)butyl]-1,4,7,10,13,16,19-heptazacyclotricosane-20-carboxamide](/img/structure/B1675636.png)

![4-Thiazolidinone,5-[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methylene]-3-methyl-](/img/structure/B1675642.png)











